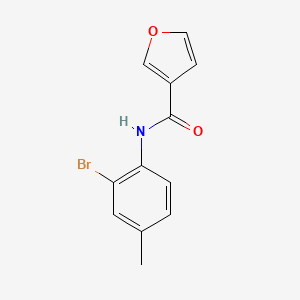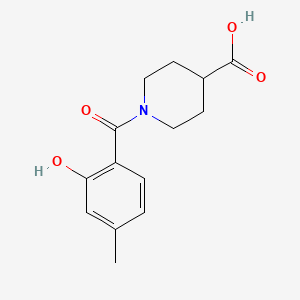
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)(1-pyrrolidinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)(1-pyrrolidinyl)methanone, commonly known as DPM, is a synthetic compound that belongs to the class of pyrazolones. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of DPM is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is known to interact with various proteins in the cell, including ion channels, G-protein-coupled receptors, and enzymes. DPM has been shown to modulate the activity of the sigma-1 receptor, which may alter the activity of these proteins and lead to changes in cellular function.
Biochemical and Physiological Effects:
DPM has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter that is involved in learning and memory. DPM has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, DPM has been shown to have antioxidant properties, which may protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DPM has several advantages for lab experiments. It is a synthetic compound that can be synthesized in large quantities, which makes it readily available for research. Additionally, DPM has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. However, there are also some limitations to using DPM in lab experiments. For example, the mechanism of action of DPM is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, DPM has been shown to have some toxicity in certain cell types, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on DPM. One area of research is the development of new compounds that target the sigma-1 receptor. DPM has been shown to have some limitations as a research tool, and the development of new compounds may overcome some of these limitations. Additionally, there is a need for further research on the mechanism of action of DPM, which may provide insights into the function of the sigma-1 receptor and its role in neurological disorders. Finally, there is a need for further research on the potential therapeutic applications of DPM, particularly in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of DPM involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with pyrrolidine and thionyl chloride. The resulting compound is then treated with methylamine to yield DPM. The synthesis of DPM has been reported in several research articles, and the compound has been synthesized successfully in both small and large scales.
Applications De Recherche Scientifique
DPM has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel activity, and cell survival. DPM has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
(3,5-dimethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-15(16(20)18-10-6-7-11-18)13(2)19(17-12)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLCCBIESYBWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)

![3-[(4-Carbamoylphenoxy)methyl]benzoic acid](/img/structure/B7469497.png)






